(R)-2-Aminododecanoic acid
CAS No.: 169106-36-9
Cat. No.: VC21544246
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169106-36-9 |
|---|---|
| Molecular Formula | C12H25NO2 |
| Molecular Weight | 215.33 g/mol |
| IUPAC Name | (2R)-2-aminododecanoic acid |
| Standard InChI | InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | QUBNFZFTFXTLKH-LLVKDONJSA-N |
| Isomeric SMILES | CCCCCCCCCC[C@H](C(=O)O)N |
| SMILES | CCCCCCCCCCC(C(=O)O)N |
| Canonical SMILES | CCCCCCCCCCC(C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
(R)-2-Aminododecanoic acid features a dodecanoic acid backbone, which consists of a 12-carbon saturated fatty acid chain, with an amino group positioned specifically at the second carbon atom in the R-configuration. This strategic positioning creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, enabling it to interact with diverse chemical environments .
The compound's chemical formula is C₁₂H₂₅NO₂ with a molecular weight of 215.33 g/mol . Its structure combines a polar carboxylic acid head group with an amino group at the alpha position and a non-polar hydrocarbon tail, creating a molecule with interesting interfacial properties.
Physical Properties
(R)-2-Aminododecanoic acid typically appears as a white to off-white solid at room temperature . The compound exhibits differential solubility characteristics:
This solubility profile is directly related to its amphiphilic nature, where the polar head group facilitates dissolution in polar media while the hydrophobic tail restricts complete solubility.
Chemical Properties
The chemical reactivity of (R)-2-Aminododecanoic acid is primarily determined by its functional groups:
| Functional Group | Chemical Behavior |
|---|---|
| Amino group (-NH₂) | Can participate in nucleophilic reactions, peptide bond formation, and acid-base reactions |
| Carboxyl group (-COOH) | Capable of esterification, amidation, and acid-base reactions |
| Aliphatic chain | Contributes hydrophobicity and potential for van der Waals interactions |
The compound's stereochemistry at the C-2 position (R-configuration) gives it specific biological interactions and chemical reactivity patterns that differ from its S-enantiomer .
Identification and Nomenclature
Chemical Identifiers
To facilitate proper identification in scientific and commercial contexts, (R)-2-Aminododecanoic acid is associated with several standardized identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 169106-36-9 |
| Molecular Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.33 g/mol |
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and commercial catalogs:
This variety of nomenclature reflects its presence across different scientific disciplines and commercial applications.
| Product Name | Purity | Package Size | Status |
|---|---|---|---|
| Dodecanoic acid, 2-amino-, (2R)- | 97% | 500mg, 1g, 5g | Available |
| (R)-2-Aminododecanoic acid | 95+% | 1g | Discontinued |
| Ra2-aminododecanoicacid | Min. 95% | 50mg, 100mg, 1g | Discontinued |
Some suppliers offer the compound with a purity as high as 99%, particularly for specialized applications in pharmaceutical intermediate synthesis and as building blocks for more complex molecules .
Applications and Utilization
Research Applications
(R)-2-Aminododecanoic acid finds significant utility in various research domains:
-
Biochemistry: As a non-proteinogenic amino acid analog for investigating protein structure-function relationships
-
Pharmaceutical research: Building block for medicinal chemistry and drug discovery
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Materials science: Development of specialized biomaterials and functional polymers
Synthesis Approaches
Current Production Methods
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Stereoselective synthesis from precursor compounds
-
Resolution of racemic mixtures
-
Biotransformation using enzymatic processes
The commercial availability of the compound with high purity (95-99%) suggests that effective synthesis routes have been established .
Research Significance
Current Research Contexts
The compound appears in scientific contexts primarily as:
-
A building block for more complex molecules
-
An intermediate in pharmaceutical synthesis
Its structural features make it particularly interesting for researchers developing novel materials or pharmaceutical compounds that require specific amphiphilic properties or controlled stereochemistry.
Comparative Analysis
Relationship to Similar Compounds
(R)-2-Aminododecanoic acid belongs to a family of long-chain amino acids with varying properties:
These structural differences, while subtle, result in significantly different chemical behavior and applications.
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